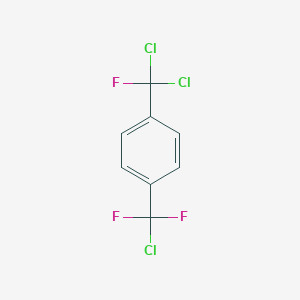

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of chlorodifluoromethyl and dichlorofluoromethyl groups attached to a benzene ring

準備方法

The synthesis of 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene typically involves halogenation reactions. One common method is the reaction of benzene with chlorodifluoromethane and dichlorofluoromethane in the presence of a catalyst such as aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective substitution of hydrogen atoms on the benzene ring with halogenated methyl groups .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反応の分析

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Industry

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity of the resultant drugs, often improving their efficacy and selectivity.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of fluorinated benzene derivatives in developing new anti-cancer agents. The incorporation of this compound into these compounds resulted in improved binding affinity to target proteins, showcasing its potential in drug design.

Agrochemical Development

This compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides. The fluorination enhances the stability and bioactivity of these chemicals, making them more effective against pests.

- Data Table :

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Herbicide A | Fluorinated Benzene Derivative | Broadleaf weed control |

| Insecticide B | Fluorinated Compound | Targeting specific insect species |

Material Science

In material science, this compound is explored for its properties as a fluorinated polymer precursor. The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance.

- Case Study : Research conducted on polymer blends indicated that adding this compound improved the mechanical properties and thermal stability of polyvinylidene fluoride (PVDF), making it suitable for high-performance applications.

Environmental Considerations

While the utility of this compound is significant, it is essential to consider its environmental impact. Studies indicate that fluorinated compounds can persist in the environment, leading to potential ecological risks.

- Safety Data : According to safety data sheets, appropriate handling measures must be adopted to mitigate exposure risks during synthesis and application.

作用機序

The mechanism of action of 1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene involves its interaction with molecular targets through its halogenated groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .

類似化合物との比較

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene can be compared with other halogenated benzenes, such as:

- 1,2-Dichlorobenzene

- 1,4-Difluorobenzene

- 1-Chloro-2-(dichlorofluoromethyl)benzene

These compounds share similar structural features but differ in the type and position of halogen substituents. The unique combination of chlorodifluoromethyl and dichlorofluoromethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

生物活性

1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene is an organic compound classified as a halogenated benzene. Its molecular formula is C8H4Cl3F3, and it features chlorodifluoromethyl and dichlorofluoromethyl groups attached to a benzene ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

- Molecular Formula : C8H4Cl3F3

- Molecular Weight : 253.48 g/mol

- IUPAC Name : 1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene

- CAS Registry Number : 13947-95-0

The biological activity of this compound is largely attributed to its halogenated groups, which can interact with various biomolecules. These interactions may involve:

- Covalent Bond Formation : The halogen atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

- Non-Covalent Interactions : The compound may also engage in hydrogen bonding or hydrophobic interactions, influencing biological pathways.

Toxicological Profile

Research indicates that halogenated compounds can exhibit toxicity depending on their structure and biological interactions. The specific toxicological effects of this compound are still under investigation, but similar compounds have been associated with:

- Endocrine Disruption : Some halogenated compounds can interfere with hormonal signaling.

- Carcinogenic Potential : Certain structural features may increase the risk of carcinogenicity.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzenes, including this compound:

- In Vitro Studies : Laboratory experiments have shown that halogenated benzenes can affect cell viability and proliferation in various cell lines. For instance, exposure to similar compounds has been linked to cytotoxic effects in human liver cells.

- Environmental Impact Assessments : Research has documented the persistence of halogenated compounds in the environment, raising concerns about bioaccumulation and long-term ecological effects.

- Pharmaceutical Applications : Investigations into the use of this compound as a pharmaceutical intermediate suggest potential for developing new therapeutic agents, especially in the field of anti-cancer drugs.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other halogenated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,2-Dichlorobenzene | C6H4Cl2 | Moderate toxicity; endocrine disruptor |

| 1,4-Difluorobenzene | C6H4F2 | Lower toxicity; potential pharmaceutical use |

| 1-Chloro-2-(dichlorofluoromethyl)benzene | C8H5Cl3F | Similar reactivity; studied for environmental impact |

特性

IUPAC Name |

1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c9-7(10,12)5-1-3-6(4-2-5)8(11,13)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLAZLNVKVRNSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Cl)C(F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346782 |

Source

|

| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-95-0 |

Source

|

| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。